Methyl 4-[(E)-{[(6-{N'-[(E)-[4-(methoxycarbonyl)phenyl]methylidene]hydrazinecarbonyl}pyridin-2-YL)formamido]imino}methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(E)-{[(6-{N’-[(E)-[4-(methoxycarbonyl)phenyl]methylidene]hydrazinecarbonyl}pyridin-2-YL)formamido]imino}methyl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxycarbonyl, hydrazinecarbonyl, and pyridinyl moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(E)-{[(6-{N’-[(E)-[4-(methoxycarbonyl)phenyl]methylidene]hydrazinecarbonyl}pyridin-2-YL)formamido]imino}methyl]benzoate involves several steps. One common method includes the reaction of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride . This reaction typically requires controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-{[(6-{N’-[(E)-[4-(methoxycarbonyl)phenyl]methylidene]hydrazinecarbonyl}pyridin-2-YL)formamido]imino}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(E)-{[(6-{N’-[(E)-[4-(methoxycarbonyl)phenyl]methylidene]hydrazinecarbonyl}pyridin-2-YL)formamido]imino}methyl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-[(E)-{[(6-{N’-[(E)-[4-(methoxycarbonyl)phenyl]methylidene]hydrazinecarbonyl}pyridin-2-YL)formamido]imino}methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to target molecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl}-1-diazenyl) benzoate
- Benzoic acid, 4-methyl-, methyl ester
Uniqueness
Methyl 4-[(E)-{[(6-{N’-[(E)-[4-(methoxycarbonyl)phenyl]methylidene]hydrazinecarbonyl}pyridin-2-YL)formamido]imino}methyl]benzoate is unique due to its specific combination of functional groups and structural complexity. This uniqueness makes it valuable for specialized applications in scientific research and industrial processes.
Properties
Molecular Formula |
C25H21N5O6 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[[6-[[(E)-(4-methoxycarbonylphenyl)methylideneamino]carbamoyl]pyridine-2-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C25H21N5O6/c1-35-24(33)18-10-6-16(7-11-18)14-26-29-22(31)20-4-3-5-21(28-20)23(32)30-27-15-17-8-12-19(13-9-17)25(34)36-2/h3-15H,1-2H3,(H,29,31)(H,30,32)/b26-14+,27-15+ |
InChI Key |
SNHYVBYVZXJOSZ-CIOBDNPFSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NC(=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NC(=CC=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.